Synthesis and Characterization of Methyl 3-(isonicotinoylamino)benzoate: A Comprehensive Technical Guide
Synthesis and Characterization of Methyl 3-(isonicotinoylamino)benzoate: A Comprehensive Technical Guide
Executive Summary
Methyl 3-(isonicotinoylamino)benzoate (CAS No. 304674-83-7) is a highly versatile intermediate utilized extensively in the development of advanced therapeutics. Structurally, it comprises a pyridine-4-carbonyl (isonicotinoyl) pharmacophore linked via an amide bond to a methyl 3-aminobenzoate moiety. This specific structural motif is frequently deployed in the synthesis of 1 and as 2.
As a Senior Application Scientist, I have designed this guide to provide a definitive, field-proven methodology for its synthesis. The following sections emphasize the mechanistic causality behind reagent selection, self-validating experimental protocols, and comprehensive analytical characterization to ensure high-fidelity reproduction in your laboratory.
Retrosynthetic Strategy and Mechanistic Rationale
The construction of the central amide bond is the critical step in this synthesis. Retrosynthetic disconnection yields two primary precursors: isonicotinic acid (or its activated acyl chloride derivative) and methyl 3-aminobenzoate.
Anilines, particularly those bearing electron-withdrawing groups like a meta-ester (as in methyl 3-aminobenzoate), exhibit significantly reduced nucleophilicity compared to aliphatic amines. Consequently, standard coupling conditions (e.g., EDC/HOBt) often result in sluggish kinetics and incomplete conversion. To overcome this, two distinct strategies are employed depending on the scale and operational constraints:
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Discovery-Scale (HATU-Mediated): Utilizing HATU is highly efficacious for3. The superior leaving group ability of the 7-azabenzotriazole (HOAt) active ester drives the nucleophilic acyl substitution forward rapidly.
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Process-Scale (Acid Chloride Route): For multigram scale-up, the use of isonicotinoyl chloride hydrochloride is preferred due to atom economy and the avoidance of expensive coupling reagents. A tertiary amine base (e.g., triethylamine) is strictly required to neutralize both the hydrochloride salt of the reagent and the HCl byproduct, preventing the protonation and subsequent deactivation of the aniline nucleophile.
Mechanistic Workflow
The following diagram illustrates the logical progression and intermediate formation during the HATU-mediated coupling process.
Mechanistic workflow of the HATU-mediated amide coupling for target synthesis.
Experimental Protocols
Protocols must be self-validating systems. The physical changes observed during the reaction serve as internal checkpoints to ensure the chemistry is proceeding as intended.
Protocol A: HATU-Mediated Synthesis (Optimized for 1-5 mmol scale)
Causality Focus: Pre-activation is critical. Adding the amine before the active ester has formed can lead to the amine attacking HATU directly, forming an unreactive guanidinium byproduct.
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Preparation: Charge a flame-dried 50 mL round-bottom flask with isonicotinic acid (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration. The mixture will initially be a white suspension.
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Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise.
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Self-Validation: The suspension will partially dissolve. The high equivalent of base ensures complete deprotonation of the acid and neutralizes the hexafluorophosphate counterion of HATU.
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Activation: Cool the mixture to 0 °C using an ice bath. Add HATU (1.1 equiv) in one portion. Stir for 15 minutes at 0 °C.
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Self-Validation: The reaction will transition into a homogeneous, bright yellow solution, confirming the successful generation of the HOAt active ester.
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Coupling: Dissolve methyl 3-aminobenzoate (1.05 equiv) in a minimal volume of anhydrous DMF and add it dropwise to the activated ester solution. Allow the reaction to warm to ambient temperature (20-25 °C) and stir for 4 hours.
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Workup: Quench the reaction by pouring it into vigorously stirred saturated aqueous NaHCO₃ (10 volumes).
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Self-Validation: The product will precipitate as an off-white solid. If it oils out, extract with Ethyl Acetate (3 x 20 mL).
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Purification: Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL) to strictly remove residual DMF, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient elution: 20% to 60% EtOAc in Hexanes).
Protocol B: Acid Chloride Synthesis (Optimized for >10 mmol scale)
Causality Focus: Isonicotinoyl chloride hydrochloride contains two equivalents of chloride (one covalent, one ionic). Thus, a minimum of 2.5 equivalents of base is required to drive the reaction and maintain the nucleophilicity of the aniline.
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Preparation: In a 250 mL round-bottom flask under argon, dissolve methyl 3-aminobenzoate (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.3 M).
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Base Addition: Add Triethylamine (Et₃N) (3.0 equiv). Cool the solution to 0 °C.
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Acylation: Add isonicotinoyl chloride hydrochloride (1.1 equiv) portion-wise over 20 minutes to control the exotherm.
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Self-Validation: Copious white fumes (Et₃N·HCl salt) will form immediately upon addition, visually indicating that the coupling is occurring.
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Completion: Stir at room temperature for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1, UV active).
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Workup: Wash the DCM layer directly with 1N aqueous HCl (to remove unreacted pyridine derivatives), then saturated NaHCO₃, and brine. Dry and concentrate to afford the crude product, which can be recrystallized from hot ethanol.
Quantitative Data & Characterization
To ensure rigorous scientific integrity, the synthesized must be validated against the following quantitative metrics.
Table 1: Stoichiometry and Reagent Equivalents (HATU Method)
| Reagent | MW ( g/mol ) | Equivalents | Mass/Vol (for 5 mmol scale) | Function |
| Isonicotinic Acid | 123.11 | 1.0 | 615.5 mg | Acyl Donor |
| Methyl 3-aminobenzoate | 151.16 | 1.05 | 793.6 mg | Nucleophile |
| HATU | 380.23 | 1.1 | 2.09 g | Coupling Agent |
| DIPEA | 129.24 | 3.0 | 2.61 mL | Non-nucleophilic Base |
| Anhydrous DMF | N/A | N/A | 25.0 mL | Solvent |
Table 2: Analytical Characterization Data
| Analytical Method | Expected Values / Signals | Structural Assignment |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.75 (s, 1H) | Amide N-H (highly deshielded due to dual anisotropic effects) |
| δ 8.80 (dd, J = 4.5, 1.6 Hz, 2H) | Pyridine H-2', H-6' (adjacent to nitrogen) | |
| δ 8.45 (t, J = 1.8 Hz, 1H) | Benzoate H-2 (isolated between amide and ester) | |
| δ 8.05 (dt, J = 8.1, 1.5 Hz, 1H) | Benzoate H-6 (ortho to amide) | |
| δ 7.85 (dd, J = 4.5, 1.6 Hz, 2H) | Pyridine H-3', H-5' | |
| δ 7.75 (dt, J = 7.8, 1.5 Hz, 1H) | Benzoate H-4 (ortho to ester) | |
| δ 7.55 (t, J = 8.0 Hz, 1H) | Benzoate H-5 | |
| δ 3.88 (s, 3H) | Methoxy group (-OCH₃) | |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 166.3, 164.8 | Ester Carbonyl (C=O), Amide Carbonyl (C=O) |
| δ 150.7 (2C) | Pyridine C-2', C-6' | |
| δ 141.6, 139.4, 130.5, 129.4... | Aromatic carbons (Benzoate and Pyridine C-4') | |
| δ 121.8 (2C) | Pyridine C-3', C-5' | |
| δ 52.6 | Methoxy carbon (-OCH₃) | |
| HRMS (ESI-TOF) | m/z: [M+H]⁺ Calcd for C₁₄H₁₃N₂O₃: 257.0926 | Found: 257.0921 (Mass Accuracy < 2 ppm) |
| FT-IR (ATR) | 3310, 1715, 1655, 1530 cm⁻¹ | N-H stretch, Ester C=O, Amide I (C=O), Amide II (N-H bend) |
Note: The presence of the sharp singlet at ~3.88 ppm and the highly deshielded amide proton at ~10.75 ppm are the primary diagnostic indicators of a successful coupling event.
References
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Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC Source: nih.gov URL:[Link]
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AMIDE REACTIONS OF IZONICOTINE ACID WITH SOME AROMATIC AMINES Source: ppublishing.org URL: [Link]
- Source: google.
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Methyl 3-(isonicotinoylamino)benzoate | Sigma-Aldrich Source: sigmaaldrich.cn URL:[Link]
Sources
- 1. US9675614B2 - PRMT5 inhibitors and uses thereof - Google Patents [patents.google.com]
- 2. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMIDE REACTIONS OF IZONICOTINE ACID WITH SOME AROMATIC AMINES [ppublishing.org]
